BenchChemオンラインストアへようこそ!

1,4-DPCA ethyl ester

HIF-1α stabilization Prolyl hydroxylase inhibition Cell permeability

1,4-DPCA ethyl ester is a cell-permeable prodrug that delivers superior intracellular FIH inhibition compared to the poorly membrane-permeable parent acid 1,4-DPCA. It uniquely combines normoxic HIF-1α stabilization with direct anti-M. tuberculosis activity (MIC₉₀ 23.99 µM)—a dual function absent in DMOG or Roxadustat. Well-characterized in vivo solubility and formulation protocols reduce experimental variability. Choose this compound for reproducible HIF pathway activation, clean FIH-vs-PHD mechanistic studies, and antimicrobial research. Procure for robust target engagement and predictable systemic delivery.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 49590-04-7
Cat. No. B7826283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-DPCA ethyl ester
CAS49590-04-7
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3
InChIInChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18)
InChIKeyYUPWGIFULUYTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-DPCA Ethyl Ester CAS 49590-04-7: A Prolyl Hydroxylase Prodrug for Hypoxia-Inducible Factor (HIF) Pathway Modulation


1,4-DPCA ethyl ester (CAS 49590-04-7), also known as ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate, is a cell-permeable prodrug form of the prolyl hydroxylase (PHD) inhibitor 1,4-DPCA . It belongs to the class of cyclic β-oxocarboxylic acids and functions primarily as an inhibitor of the factor inhibiting hypoxia-inducible factor (FIH), an asparaginyl hydroxylase that negatively regulates HIF transcriptional activity [1]. The ethyl ester modification enhances membrane permeability, facilitating intracellular delivery and enabling potent HIF pathway activation under normoxic conditions, which is critical for applications in regenerative medicine and ischemia research .

Why 1,4-DPCA Ethyl Ester Cannot Be Replaced by Common PHD Inhibitors or 1,4-DPCA in Critical Workflows


Although 1,4-DPCA ethyl ester shares a mechanism with other prolyl hydroxylase inhibitors (e.g., DMOG, FG-4592) and its active parent acid 1,4-DPCA, simple substitution is not scientifically valid due to three critical differentiating factors: (1) prodrug-enabled superior cellular permeability versus the poorly membrane-permeable parent acid 1,4-DPCA, which directly impacts intracellular HIF-1α stabilization efficacy ; (2) a unique dual-function profile combining FIH inhibition with direct antimicrobial activity against Mycobacterium tuberculosis, a property not observed in closely related analogs like DMOG or Roxadustat ; and (3) a distinct solubility and formulation profile in DMSO and aqueous systems that alters experimental design and in vivo delivery compared to alternative PHD inhibitors . These quantifiable differences render generic substitution a potential source of experimental failure, particularly in assays requiring intracellular target engagement or where off-target antimicrobial effects could confound phenotypic readouts.

Quantitative Differentiation of 1,4-DPCA Ethyl Ester vs. 1,4-DPCA and PHD Inhibitor Comparators


Enhanced Cellular Permeability: Prodrug Strategy Enables Intracellular FIH Inhibition Inaccessible to 1,4-DPCA

1,4-DPCA ethyl ester is a prodrug designed to overcome the poor membrane permeability of the parent acid 1,4-DPCA, which contains a negatively charged carboxylate group at physiological pH. The ethyl ester modification masks this charge, enabling passive diffusion across cell membranes. Upon cellular entry, endogenous esterases cleave the ethyl group, releasing active 1,4-DPCA to inhibit factor inhibiting HIF (FIH) . This prodrug strategy is essential for achieving intracellular target engagement in cell-based assays, where direct application of 1,4-DPCA often fails to stabilize HIF-1α due to limited cellular uptake. While direct quantitative permeability coefficients (Papp) are not publicly available for this specific compound, the prodrug design principle is a well-established class-level inference for carboxylic acid-containing PHD inhibitors [1].

HIF-1α stabilization Prolyl hydroxylase inhibition Cell permeability

Direct Anti-Tubercular Activity: A Unique Secondary Pharmacology Not Shared by DMOG or Roxadustat

1,4-DPCA ethyl ester exhibits direct inhibitory activity against Mycobacterium tuberculosis with an MIC90 of 23.99 µM . This antimicrobial property is distinct from its HIF-modulating function and is not reported for closely related PHD inhibitors such as dimethyloxalylglycine (DMOG) or the clinically approved roxadustat (FG-4592), which are typically devoid of anti-tubercular activity at comparable concentrations. The mechanism is likely independent of PHD/FIH inhibition and may involve chelation of essential metal cofactors in bacterial enzymes. This dual-function profile necessitates careful interpretation in cell-based studies where bacterial contamination could be mistaken for a HIF-dependent phenotype, and it also positions 1,4-DPCA ethyl ester as a unique tool compound for exploring connections between iron metabolism and host-pathogen interactions.

Antimicrobial activity Mycobacterium tuberculosis Drug repurposing

Solubility Profile Differentiates 1,4-DPCA Ethyl Ester from Parent Acid and DMOG for In Vivo Formulation

1,4-DPCA ethyl ester exhibits a DMSO solubility of approximately 20.83 mg/mL (77.65 mM), which is significantly higher than the parent acid 1,4-DPCA, reported at 2.78 mg/mL (11.57 mM) in DMSO . This ~7.5-fold increase in DMSO solubility facilitates the preparation of concentrated stock solutions and improves compatibility with standard in vitro assay workflows. In vivo formulation guidance provided by suppliers indicates that clear solutions can be achieved at ≥2.08 mg/mL (7.75 mM) using a co-solvent system of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline . This defined formulation knowledge reduces empirical optimization time compared to less characterized PHD inhibitors like DMOG, for which such detailed solubility and formulation data are often lacking or vendor-specific.

Solubility In vivo formulation DMSO solubility

FIH Selectivity: 1,4-DPCA Ethyl Ester as a Precursor to a FIH Inhibitor with Defined IC50

Upon intracellular hydrolysis, 1,4-DPCA ethyl ester releases 1,4-DPCA, which inhibits the asparaginyl hydroxylase factor inhibiting HIF (FIH) with an IC50 of 60 µM, while inhibiting collagen prolyl-4-hydroxylase with an IC50 of 2.4 µM . This 25-fold difference in potency provides a defined selectivity window that distinguishes 1,4-DPCA from pan-PHD inhibitors like DMOG, which inhibits all three PHD isoforms (PHD1-3) with comparable low micromolar potency. Specifically, DMOG inhibits PHD2 with an IC50 of approximately 1-10 µM but does not potently inhibit FIH [1]. Therefore, for experiments requiring selective FIH inhibition with minimal PHD cross-reactivity, 1,4-DPCA ethyl ester offers a more favorable pharmacological profile than broad-spectrum 2-oxoglutarate analogs.

FIH inhibition HIF prolyl hydroxylase IC50

Optimal Scientific and Preclinical Applications for 1,4-DPCA Ethyl Ester Based on Quantitative Evidence


Cell-Based HIF-1α Stabilization Assays in Normoxia

For researchers requiring robust HIF-1α protein stabilization in cultured cells under normal oxygen tension, 1,4-DPCA ethyl ester is the preferred tool compound. Its prodrug design ensures sufficient intracellular accumulation to inhibit FIH, a prerequisite for preventing HIF-1α asparaginyl hydroxylation and subsequent degradation . In contrast, the parent acid 1,4-DPCA often yields weak or inconsistent HIF-1α induction due to poor membrane permeability. This scenario is particularly relevant for high-content screening and pathway validation studies where strong, dose-dependent HIF activation is required.

Host-Pathogen Interaction Studies Involving M. tuberculosis

In models investigating the interplay between HIF-mediated host immunity and bacterial infection, 1,4-DPCA ethyl ester offers a unique dual functionality. Its MIC90 of 23.99 µM against M. tuberculosis provides a direct anti-bacterial effect that can be exploited to study HIF-independent antimicrobial mechanisms or, conversely, must be carefully controlled for when using the compound as a pure HIF activator . No other commercially available PHD inhibitor possesses this validated anti-tubercular activity, making 1,4-DPCA ethyl ester indispensable for this niche application.

In Vivo Murine Models of Ischemia-Reperfusion Injury Requiring Defined Formulation

For in vivo administration, 1,4-DPCA ethyl ester benefits from well-characterized solubility and formulation protocols. The documented in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) achieving ≥2.08 mg/mL clear solutions reduces experimental variability associated with compound precipitation and enables consistent pharmacokinetic exposure . This is a practical advantage over less characterized PHD inhibitors like DMOG, where formulation parameters often require extensive in-house optimization. Consequently, 1,4-DPCA ethyl ester is a rational choice for studies in ischemia-reperfusion injury, wound healing, and tissue regeneration where predictable systemic delivery is essential.

Biochemical Studies of Selective FIH vs. PHD Inhibition

When dissecting the specific contributions of FIH-mediated asparaginyl hydroxylation versus PHD-mediated prolyl hydroxylation to HIF transcriptional activity, 1,4-DPCA ethyl ester (via its active metabolite) provides a defined selectivity window. With an IC50 of 60 µM for FIH and 2.4 µM for collagen prolyl-4-hydroxylase, researchers can titrate concentrations to achieve differential inhibition profiles, unlike pan-PHD inhibitors such as DMOG or IOX2 which potently inhibit multiple PHD isoforms with little FIH activity . This selectivity is essential for generating clean, interpretable data in mechanistic biochemistry and molecular pharmacology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-DPCA ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.